Arsenoacetic acid

Description

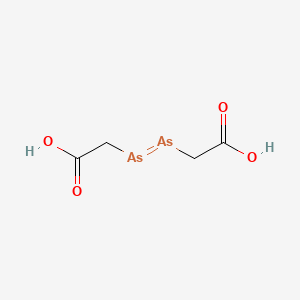

Arsenoacetic acid (H₂O₃AsCH₂COOH), also known as arsonoacetic acid, is an organoarsenic compound characterized by a carboxylic acid group (-COOH) and an arsenic acid group (-AsO₃H₂) bonded to a methylene bridge. Its molecular formula is C₂H₅AsO₅, with a molecular weight of 183.98 g/mol . The compound is synthesized via the reaction of sodium arsenite (Na₃AsO₃) with sodium chloroacetate (ClCH₂COONa), as described by Palmer and Kamm . The product is purified through crystallization, yielding a stable crystalline solid.

This compound has historical significance in veterinary medicine and chemotherapy, particularly in its sodium salt form (disodium arsonoacetate), which was explored for antimicrobial applications . However, its use has declined due to arsenic-related toxicity concerns .

Properties

IUPAC Name |

2-(carboxymethylarsanylidenearsanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6As2O4/c7-3(8)1-5-6-2-4(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEDANBZSYIKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)[As]=[As]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6As2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871751 | |

| Record name | 2,2'-(Diarsene-1,2-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-27-4 | |

| Record name | 2,2′-(1,2-Diarsenediyl)bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Diarsene-1,2-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LG8O48HMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenoacetic acid can be synthesized through the reduction of arsonoacetic acid. The process involves the reaction of sodium arsonoacetate with sodium hypophosphite in the presence of sulfuric acid. The reaction mixture is allowed to stand at room temperature for several days, resulting in the formation of this compound as yellow needles .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve the preparation of sodium arsonoacetate and its subsequent reduction to this compound.

Chemical Reactions Analysis

Types of Reactions: Arsenoacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsonoacetic acid.

Reduction: The reduction of arsonoacetic acid yields this compound.

Substitution: It can participate in substitution reactions where the arsenic atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium hypophosphite and sulfuric acid are used for the reduction process.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Arsonoacetic acid.

Reduction: this compound.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Arsenoacetic acid has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.

Biology: Studies have explored its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: It may have applications in materials science and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of arsenoacetic acid involves its interaction with molecular targets, primarily through the arsenic atoms. These interactions can lead to the formation of complexes with proteins and other biomolecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Arsenic Compounds

Arsanilic Acid

- Formula: C₆H₈AsNO₃

- Structure: A phenyl group replaces the methylene bridge in arsenoacetic acid, forming (4-aminophenyl)arsonic acid.

- Properties: Higher thermal stability (melting point ~204°C) compared to this compound (~150°C) .

- Applications : Widely used as a feed additive for livestock growth promotion, though regulated due to arsenic residues .

Hydroxyphenylarsinoacetic Acid

- Formula : C₈H₉AsO₄

- Structure : Features a hydroxylphenyl group (PhAs(OH)) attached to the acetic acid backbone.

- Reactivity: Undergoes esterification with alcohols (e.g., butanol) to form derivatives like MePhAs(O)OBu, highlighting its versatility in organic synthesis .

Disodium Arsonoacetate

- Formula : C₂H₃AsNa₂O₅

- Structure: Sodium salt of this compound.

- Applications : Investigated for its solubility in aqueous systems, making it suitable for injectable formulations in early antimicrobial therapies .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Toxicity Concerns |

|---|---|---|---|---|

| This compound | C₂H₅AsO₅ | 183.98 | Antimicrobial research | High arsenic toxicity |

| Arsanilic acid | C₆H₈AsNO₃ | 217.05 | Livestock feed additive | Regulated due to residues |

| Disodium arsonoacetate | C₂H₃AsNa₂O₅ | 207.93 | Injectable formulations | Requires strict handling |

Comparison with Functionally Similar Substituted Acetic Acids

Cyanoacetic Acid

- Formula: C₃H₃NO₂

- Structure: Substitutes arsenic with a cyano group (-CN).

- Reactivity: Participates in Knoevenagel condensations, a key reaction in organic synthesis. Non-toxic compared to arsenic analogs but requires careful handling due to irritant properties .

Thioacetic Acid

- Formula : C₂H₄OS

- Structure : Replaces oxygen in the carboxylic group with sulfur (-SH).

- Applications : Used in the synthesis of thioesters and pharmaceuticals. Exhibits pungent odor and corrosive properties .

| Compound | Molecular Formula | Key Functional Group | Reactivity/Applications | Toxicity Profile |

|---|---|---|---|---|

| This compound | C₂H₅AsO₅ | -AsO₃H₂ | Antimicrobial research | High arsenic toxicity |

| Cyanoacetic acid | C₃H₃NO₂ | -CN | Organic synthesis | Low toxicity, irritant |

| Thioacetic acid | C₂H₄OS | -SH | Thioester production | Corrosive, pungent |

Key Research Findings

- Synthetic Flexibility: this compound serves as a precursor for unsymmetrical arseno compounds, which are synthesized by reducing mixtures of arsenic acids or oxides .

- Toxicity: Inorganic arsenic compounds (e.g., As₂O₃) are classified as Group 1 carcinogens by IARC, while organic derivatives like this compound show reduced but non-negligible toxicity .

- Structural Insights: X-ray crystallography of related compounds (e.g., hydroxyphenylarsinoacetic acid) reveals tetrahedral geometry around arsenic, influencing reactivity .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing arsenoacetic acid in laboratory settings?

- Methodological Answer : Use acid-base titration coupled with spectroscopic techniques (e.g., NMR, IR) to confirm the compound’s structure. For synthesis, employ controlled reactions between arsenic trioxide and acetic acid derivatives under inert conditions, monitoring pH and temperature to optimize yield. Include reproducibility protocols, such as triplicate trials and calibration curves, to validate results .

- Data Presentation : Tabulate reaction conditions (e.g., molar ratios, solvent systems) and corresponding yields (Table 1). Use error margins to highlight reproducibility challenges.

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection or inductively coupled plasma mass spectrometry (ICP-MS) are preferred for sensitivity and specificity. Validate methods using spiked recovery experiments and standard reference materials (SRMs) to ensure accuracy .

- Data Contradictions : Address potential interference from co-eluting organic acids or metal ions by comparing chromatographic retention times with pure standards .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies using buffer solutions (pH 2–12) and thermal stress (25–80°C). Monitor decomposition via kinetic modeling (e.g., first-order kinetics) and identify degradation products using LC-MS .

- Statistical Analysis : Report half-life () values with confidence intervals to account for experimental variability .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biomolecules (e.g., proteins or DNA)?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to predict interaction sites. Cross-validate findings with X-ray crystallography or cryo-EM for structural resolution .

- Contradiction Analysis : Resolve discrepancies between computational predictions and empirical data by adjusting force-field parameters or sampling additional conformational states .

Q. How can computational modeling (e.g., DFT) enhance the understanding of this compound’s electronic properties and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals. Validate models using experimental spectroscopic data (e.g., UV-Vis absorption bands) .

- Data Integration : Compare computed Gibbs free energy values with experimental reaction enthalpies to refine theoretical approximations .

Q. What strategies address contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer : Conduct meta-analyses of existing literature, focusing on variables like dose metrics, exposure duration, and model organisms. Use funnel plots to detect publication bias and heterogeneity tests (e.g., statistic) to quantify variability .

- Case Study : Highlight conflicting results in liver toxicity assays (Table 2) and propose standardized OECD guidelines for future studies .

Q. How can interdisciplinary approaches (e.g., environmental chemistry and toxicology) improve risk assessment frameworks for this compound?

- Methodological Answer : Develop integrated models linking environmental persistence (e.g., soil sorption coefficients) to bioaccumulation factors in trophic chains. Validate models using field data from arsenic-contaminated sites .

- Ethical Considerations : Address data gaps in ecotoxicological impacts by prioritizing non-target species in OECD 207-style assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.